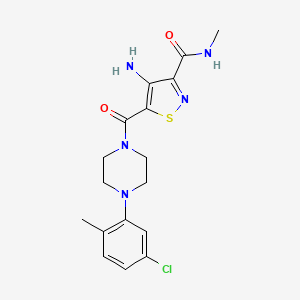

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

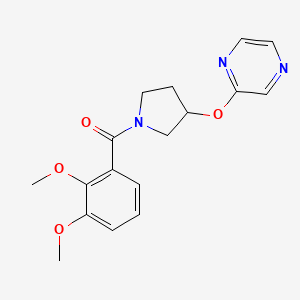

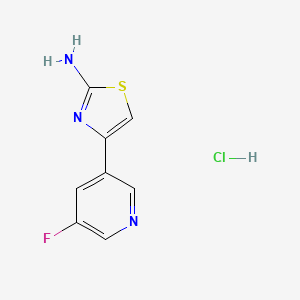

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as HDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. HDQ is a quinoxaline derivative that possesses unique properties, making it an attractive candidate for use in scientific research.

Applications De Recherche Scientifique

Synthesis and Characterization

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, while not directly mentioned in the available literature, is related to various research applications involving quinoxalinone derivatives. For instance, studies have explored the synthesis and characterization of quinoxalinone compounds and their potential as bioactive molecules. The synthesis of quinoxalinones often involves reactions with o-phenylenediamines and various carbonyl compounds, aiming to investigate their structural and physicochemical properties (Suschitzky et al., 1975).

Pharmaceutical Applications

Quinoxalinone derivatives have been studied for their potential in various pharmaceutical applications. For example, the synthesis and evaluation of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of quinoxalinone compounds in developing new antibacterial agents (Asghari et al., 2014).

Antioxidant Activity

The antioxidant activity of quinoxalinone derivatives has also been explored. The study of deferiprone-cyclodextrin conjugates, which include quinoxalinone structures, showed their potential in mitigating iron overload and protecting against oxidative stress caused by reactive oxygen species (ROS), suggesting applications in treating diseases associated with oxidative stress (Puglisi et al., 2012).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to interact with alpha-1 adrenoreceptors . These receptors are located in various tissues, including the human prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra .

Mode of Action

Compounds with similar structures, such as silodosin, have been found to act as selective antagonists of post-synaptic alpha-1 adrenoreceptors . Blockade of these receptors can cause smooth muscle in these tissues to relax, resulting in an improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH) .

Biochemical Pathways

Similar compounds have been found to affect the signaling pathways associated with alpha-1 adrenoreceptors . These pathways play a crucial role in the regulation of smooth muscle tone and thus can influence urinary function .

Pharmacokinetics

Similar compounds have been found to have specific adme (absorption, distribution, metabolism, and excretion) properties that influence their bioavailability .

Result of Action

Similar compounds have been found to cause relaxation of smooth muscle in tissues where alpha-1 adrenoreceptors are present, leading to an improvement in urine flow and a reduction in bph symptoms .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

Propriétés

IUPAC Name |

1-(3-hydroxypropyl)-3,3-dimethyl-4H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2)12(17)15(8-5-9-16)11-7-4-3-6-10(11)14-13/h3-4,6-7,14,16H,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZQINWCDWDTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC=CC=C2N1)CCCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butyl-1-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2942183.png)

![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2942190.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2942196.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2942198.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2942199.png)